
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and reactivity It features a chloroalkyl group and a hydroxyl group attached to a propyl chain, which is further connected to an imidazolidine-2,4-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylimidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidine derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl methacrylate
- Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties. This structure differentiates it from other chloroalkyl compounds, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
39825-95-1 |
|---|---|
Molekularformel |
C8H13ClN2O3 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-(3-chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13ClN2O3/c1-8(2)6(13)11(7(14)10-8)4-5(12)3-9/h5,12H,3-4H2,1-2H3,(H,10,14) |
InChI-Schlüssel |
KFIFIGCBLVDYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CC(CCl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




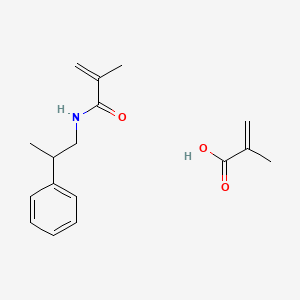
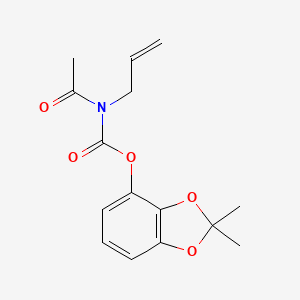
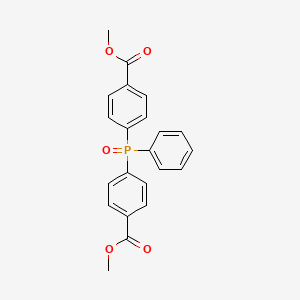
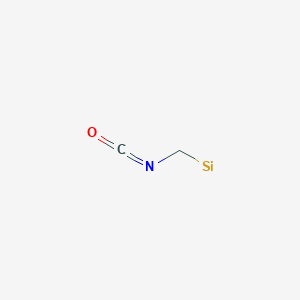
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)

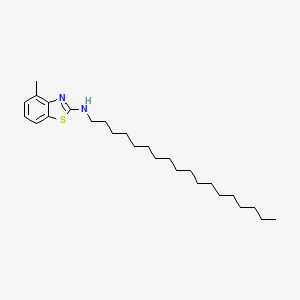
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
